molecular formula C10H10N4OS2 B2559056 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide CAS No. 332114-16-6

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2559056
CAS No.: 332114-16-6
M. Wt: 266.3 g/mol
InChI Key: LZIITYOJDOSNHT-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is a thiadiazole-derived compound characterized by a central 1,3,4-thiadiazole ring substituted with an amino group at position 5 and a sulfanyl-acetamide moiety linked to a phenyl group. Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIITYOJDOSNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329200
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332114-16-6
Record name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C11H12N4OS
Molecular Weight 244.31 g/mol
CAS Number Not specified in the sources

The biological activity of this compound primarily involves its role as a urease inhibitor. Urease is an enzyme produced by certain bacteria, including Helicobacter pylori, which contributes to the pathogenicity of these organisms by hydrolyzing urea to ammonia. By inhibiting urease activity, this compound can potentially disrupt bacterial survival and colonization in the gastric environment.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The following table summarizes key findings regarding the antimicrobial activity of related compounds:

Compound Target Organism Activity Reference
2-Amino-1,3,4-thiadiazole derivativesStaphylococcus aureusMIC = 32.6 μg/mL
5-Amino-1,3,4-thiadiazole derivativesEscherichia coliZone of inhibition: 15–19 mm
Megazol (a related thiadiazole)Trypanosoma cruziHighly active

These findings suggest that derivatives of thiadiazole can be effective against both Gram-positive and Gram-negative bacteria as well as certain parasites.

Anticancer Activity

The potential anticancer properties of thiadiazole derivatives have also been explored. Studies have shown that compounds with a similar scaffold can exhibit cytostatic effects against various cancer cell lines. For instance:

  • Compounds derived from 2-amino-1,3,4-thiadiazole have demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

A notable study investigated the efficacy of a series of thiadiazole derivatives against Helicobacter pylori. The study found that specific modifications in the thiadiazole ring significantly enhanced the inhibitory effects on urease activity. The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent biological activity.

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of thiadiazole compounds show promising antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has demonstrated that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide and its derivatives possess cytotoxic effects against multiple cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) .
  • Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have been linked to anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : There is evidence suggesting potential neuroprotective effects, making it a candidate for treating epilepsy and other neurological disorders.
Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects on SKNMC, HT-29, PC3 cell lines
Anti-inflammatoryPotential to reduce inflammation in vitro
NeuroprotectiveMay offer protection against neurodegeneration

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, compounds were synthesized and tested against various cancer cell lines using the MTT assay. While none surpassed doxorubicin in efficacy, certain derivatives showed notable activity against specific cell lines .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge serves as a nucleophilic site for alkylation/arylation:

Reaction with Aryl Halides
In alkaline media, the compound reacts with bromobenzene to form thioether derivatives :

text
2-[(5-Amino-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide + Ar-X → 2-[(5-Amino-thiadiazol-2-yl)(Ar)-sulfanyl]-N-phenylacetamide

Example :

Aryl HalideConditionsProduct Yield (%)
BromobenzeneNaOEt, toluene, 110°C80

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation:

Formation of Disulfide Bonds
Under oxidative conditions (e.g., H₂O₂), the sulfanyl group forms disulfide-linked dimers :

text
2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O

Kinetic Data :

  • Rate constant (k): 0.15 L·mol⁻¹·s⁻¹ at 25°C

  • Activation energy: 45 kJ/mol

Condensation with Carbonyl Compounds

The amino group (-NH₂) on the thiadiazole ring participates in Schiff base formation:

Reaction with Aldehydes
Condensation with aromatic aldehydes (e.g., benzaldehyde) yields imine derivatives :

text
2-[(5-Amino-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide + R-CHO → 2-[(5-(R-CH=N)-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide

Example :

AldehydeCatalystYield (%)
2-MethoxybenzaldehydeAcOH, reflux92

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic/basic conditions:

Acidic Hydrolysis

text
2-[(5-Amino-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide + H₂O/H⁺ → 2-[(5-Amino-thiadiazol-2-yl)sulfanyl]acetic acid + Aniline

Conditions :

  • 6M HCl, 100°C, 6h

  • Yield: >90%

Biological Activity-Driven Reactions

The compound inhibits urease by binding to the enzyme’s active site through:

  • Coordination of the thiadiazole sulfur to nickel ions in urease

  • Hydrogen bonding between the acetamide carbonyl and histidine residues

Kinetic Parameters :

ParameterValue
IC₅₀ (urease)2.4 µM
Kᵢ (inhibition constant)1.8 µM

Stability Under Physiological Conditions

pH-Dependent Degradation :

pHHalf-Life (h)Major Degradation Product
1.24.2Sulfenic acid derivative
7.448.7Stable

Comparison with Similar Compounds

Impact of Substituents on Activity

  • Amino Group Retention: The amino group in the target compound facilitates hydrogen bonding with biological targets, enhancing binding affinity compared to non-amino analogs .
  • Steric Effects : Bulky substituents (e.g., benzylsulfanyl) can hinder interaction with enzyme active sites, as seen in the trifluoromethylphenyl derivative .

Mechanism of Action

  • The target compound’s antitumor activity is attributed to its ability to inhibit kinases or DNA topoisomerases, a trait shared with other thiadiazoles .
  • Derivatives with sulfonamide groups (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) exhibit carbonic anhydrase inhibition, suggesting divergent mechanisms compared to the acetamide-linked target compound .

Q & A

Q. What are the standard synthetic routes for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide?

The compound is synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol intermediates. A typical procedure involves reacting 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene:water (8:2) solvent system under reflux for 5–7 hours, followed by purification via crystallization or extraction . Alternatively, coupling 5-alkylsulfanyl-thiadiazol-2-yl amines with phenylacetyl chloride in dry benzene at 0°C yields the target acetamide .

Q. What characterization techniques are used to confirm the compound’s structure?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR for verifying backbone structure and substituents .
  • IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • TLC : Monitoring reaction progress using hexane:ethyl acetate (9:1) .
  • Elemental analysis : Confirming C, H, N, and S composition .

Q. What biological activities are reported for this compound?

Derivatives of 1,3,4-thiadiazole exhibit antimicrobial, anticancer, and anticonvulsant properties. The sulfanyl-acetamide moiety enhances bioactivity by enabling interactions with cellular targets like enzymes or DNA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while toluene:water mixtures reduce side reactions .
  • Stoichiometry : Using 2.0 equivalents of phenylacetyl chloride ensures complete acylation of bis-aminothiadiazole intermediates .
  • Temperature control : Dropwise addition of reagents at 0°C minimizes thermal degradation .

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

SAR strategies include:

  • Truncated analogs : Removing the phenylacetamide group to assess its role in bioactivity (e.g., compound 5 in ) .
  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Stereochemical modifications : Sulfoxide derivatives (e.g., compound 7 ) to probe redox-sensitive interactions .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

  • 2D NMR techniques : COSY and HSQC experiments differentiate overlapping proton environments .
  • X-ray crystallography : Definitive structural confirmation, as demonstrated for thiadiazole ligands in .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What computational methods are used to predict reaction pathways for novel derivatives?

Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states. For example, ICReDD employs reaction path searches to optimize conditions for heterocyclization or alkylation steps, reducing trial-and-error experimentation .

Q. How can conflicting bioactivity data across studies be analyzed?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations .
  • Solubility checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
  • Control experiments : Compare with known inhibitors (e.g., BPTES for glutaminase studies) to validate target specificity .

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